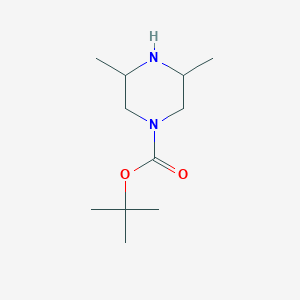
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
説明
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (abbreviated as Tert-butyl DMPM) is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- IUPAC Name : this compound
- Stereochemistry : The compound exhibits specific stereochemistry at the 3 and 5 positions of the piperazine ring, which influences its biological activity and reactivity.
The piperazine ring is a common scaffold in many biologically active compounds, making Tert-butyl DMPM a valuable precursor for synthesizing new drug candidates. The presence of tert-butyl and dimethyl substituents enhances its lipophilicity, potentially improving gastrointestinal absorption and bioavailability.
Biological Activity
Tert-butyl DMPM has been investigated for various biological activities, particularly its interaction with specific molecular targets that could lead to therapeutic applications:
- Binding Affinity : Studies indicate that Tert-butyl DMPM may interact with multiple biological targets, potentially acting as a ligand for receptors involved in various signaling pathways. Its binding affinity to these targets is crucial for understanding its mechanism of action.
- Therapeutic Potential : The compound's unique structure allows it to be a candidate for developing drugs targeting conditions such as cancer, neurological disorders, and metabolic diseases. Its derivatives have been explored for their potential as sirtuin modulators, which are implicated in aging and metabolic regulation .
Synthesis Methods
The synthesis of Tert-butyl DMPM typically involves asymmetric synthesis techniques. One common method includes using carbonyl reductases to produce chiral intermediates effectively. This approach not only yields the desired compound but also allows for the exploration of various substitutions that could enhance biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Tert-butyl DMPM:
- In Vivo Studies : In animal models, Tert-butyl DMPM demonstrated promising results in reducing disease markers associated with autoimmune disorders. For instance, it was tested in lupus disease models where it showed no significant mortality while impacting specific autoantibody titers .
- Mechanism of Action : Research indicates that Tert-butyl DMPM may modulate pathways related to inflammation and immune response. Its interaction with sirtuin proteins has been particularly noteworthy, suggesting a role in metabolic regulation and potential therapeutic effects in metabolic syndromes .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in stereochemistry significantly affect the biological activity of piperazine derivatives. For example, compounds with different stereochemical configurations exhibited distinct binding affinities and therapeutic potentials.
Data Table: Comparison of Piperazine Derivatives
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | Stereochemistry at 3S and 5S positions | Potential ligand for asymmetric catalysis |
| (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 | Different stereochemistry affecting reactivity | Varies significantly from (3S,5S) |
| tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | Different substitution pattern on piperazine ring | Not extensively studied |
特性
IUPAC Name |
tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














